molecular formula C20H22FN5O2 B2781233 8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896842-03-8

8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2781233
CAS RN: 896842-03-8
M. Wt: 383.427
InChI Key: FHGSIHXOJDNRCD-UHFFFAOYSA-N
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Description

The compound “8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant compounds, forming the basis of DNA and RNA molecules. They also play key roles in cellular energy systems and signal transduction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a bicyclic ring system. The presence of fluorine would introduce an element of polarity, and the multiple methyl groups would likely add steric bulk .


Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions similar to other purines, such as deamination or ring-opening reactions. The presence of the fluorophenyl group could also enable reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorine atom could increase its polarity and potentially its boiling and melting points .

Scientific Research Applications

Antidepressant and Anxiolytic Activity

  • The synthesis and biological evaluation of fluorinated and trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified potent ligands for serotonin receptors with potential antidepressant and anxiolytic applications. One compound exhibited significant antidepressant activity in a forced swim test in mice and showed greater potency than diazepam as an anxiolytic. Molecular modeling highlighted the importance of fluorinated arylpiperazinylalkyl derivatives for developing lead compounds for these applications (Zagórska et al., 2016).

Antiviral Activity

  • The first chemical synthesis of imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues, demonstrated moderate activity against rhinovirus at nontoxic dosage levels, suggesting a potential avenue for antiviral drug development (Kim et al., 1978).

Future Directions

The study of novel purine derivatives is an active area of research, given their biological significance. This compound, with its complex substitutions, could be of interest in the development of new pharmaceuticals or biological probes .

properties

IUPAC Name

6-(4-fluorophenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-11(2)10-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)15-8-6-14(21)7-9-15/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGSIHXOJDNRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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